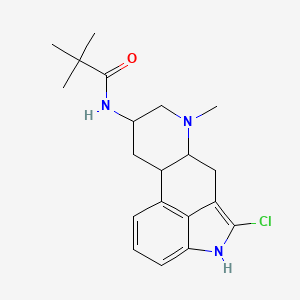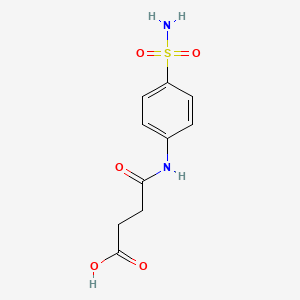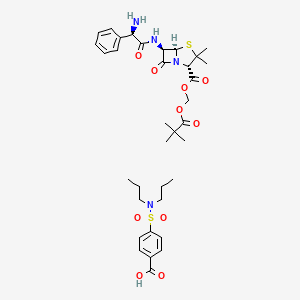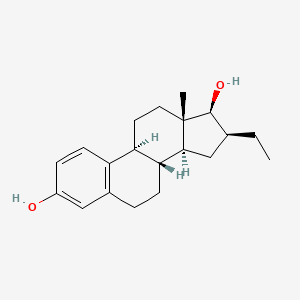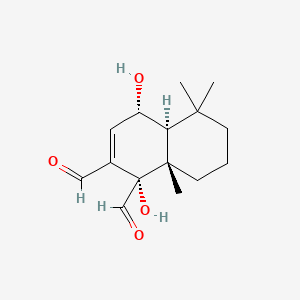
Mukaadial
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mukaadial is a tertiary alcohol.
Wissenschaftliche Forschungsanwendungen
Anti-Malarial Properties
Mukaadial, specifically iso-mukaadial acetate, a compound found in Warburgia salutaris, demonstrates significant anti-malarial activity. A study by Nyaba et al. (2018) found that iso-mukaadial acetate showed very good activity in inhibiting parasite growth. This discovery is crucial as it offers a potential alternative to current anti-malarial drugs, especially in the face of increasing parasite resistance.
Hepatoprotective Effects
Research conducted by Ayeni et al. (2021) revealed the protective role of iso-mukaadial acetate against liver injury. In this study, the administration of iso-mukaadial acetate significantly reduced liver damage markers in a rat model. This indicates its potential use in treating liver diseases.
Antidiabetic Potential
The study by Msomi et al. (2019) highlighted the antidiabetic properties of iso-mukaadial acetate. It was found to enhance glucose uptake in L6 rat myoblast cell lines, suggesting its potential as a new antidiabetic agent.
Anticancer Activity
Research has also shown the potential of iso-mukaadial acetate in cancer treatment. Raphela-Choma et al. (2021) found that it exhibited anti-proliferative effects on breast and ovarian cancer cell lines and induced apoptosis, indicating its promise as a component in developing anticancer drugs.
Antinociceptive Action
Mukaadial has been studied for its antinociceptive properties. A study by Malheiros et al. (2001) found that a sesquiterpene drimane, which includes mukaadial, isolated from Drimys winteri bark, showed antinociceptive action, indicating its potential use in pain management.
Eigenschaften
CAS-Nummer |
87420-14-2 |
|---|---|
Produktname |
Mukaadial |
Molekularformel |
C15H22O4 |
Molekulargewicht |
266.33 g/mol |
IUPAC-Name |
(1S,4S,4aS,8aS)-1,4-dihydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalene-1,2-dicarbaldehyde |
InChI |
InChI=1S/C15H22O4/c1-13(2)5-4-6-14(3)12(13)11(18)7-10(8-16)15(14,19)9-17/h7-9,11-12,18-19H,4-6H2,1-3H3/t11-,12-,14-,15+/m0/s1 |
InChI-Schlüssel |
AMHCJQBKGMEAAJ-NZBPQXDJSA-N |
Isomerische SMILES |
C[C@]12CCCC([C@@H]1[C@H](C=C([C@@]2(C=O)O)C=O)O)(C)C |
SMILES |
CC1(CCCC2(C1C(C=C(C2(C=O)O)C=O)O)C)C |
Kanonische SMILES |
CC1(CCCC2(C1C(C=C(C2(C=O)O)C=O)O)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



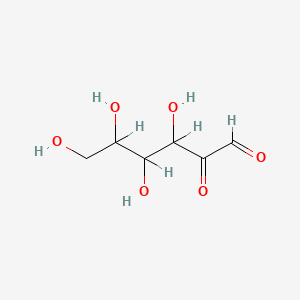
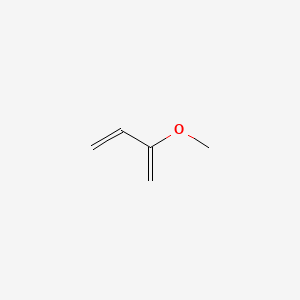
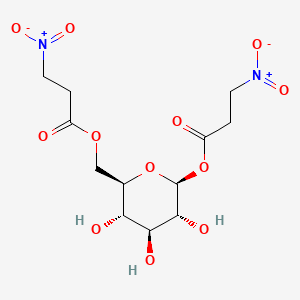
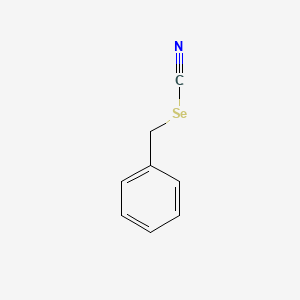
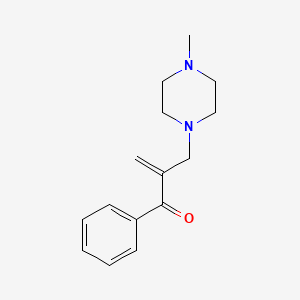
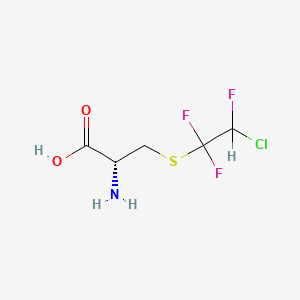
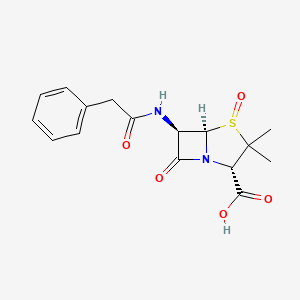
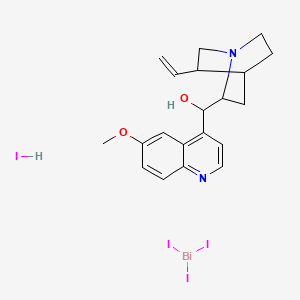
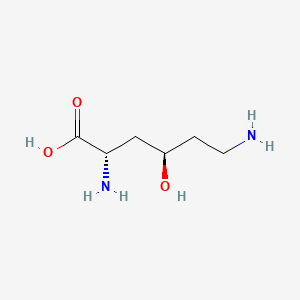
![7-[2-[(2S,4S)-4-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethoxy]-7-oxoheptanoic acid](/img/structure/B1206734.png)
